molecular formula C8H9FN4O2S B2765813 N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride CAS No. 2411245-14-0

N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride

Cat. No.: B2765813
CAS No.: 2411245-14-0
M. Wt: 244.24
InChI Key: HYZHHHVGQKXELZ-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . Compounds in this class are heterocyclic, containing two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, general methods for synthesizing triazolopyridine derivatives often involve aromatic nucleophilic substitution . For example, one method involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazolopyridine derivatives often crystallize in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit typically contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds .


Chemical Reactions Analysis

Triazolopyridine derivatives can undergo a variety of chemical reactions. For instance, they can react with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .

Mechanism of Action

The mechanism of action of triazolopyridine derivatives can vary depending on the specific compound and its biological target. Generally, these compounds are capable of binding in the biological system with a variety of enzymes and receptors .

Future Directions

Triazolopyridine derivatives have shown promise in various biochemical, clinical, and pharmaceutical applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for specific applications .

Properties

IUPAC Name

N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN4O2S/c1-12(16(9,14)15)6-8-11-10-7-4-2-3-5-13(7)8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZHHHVGQKXELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C2N1C=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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